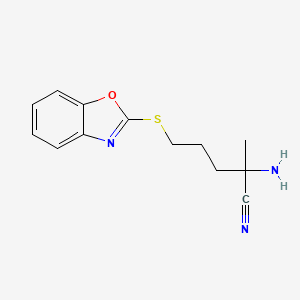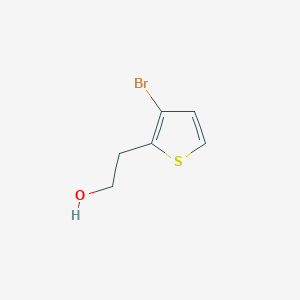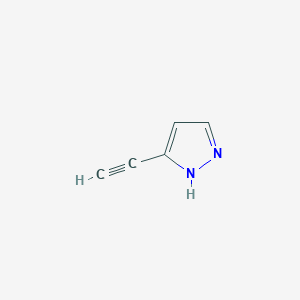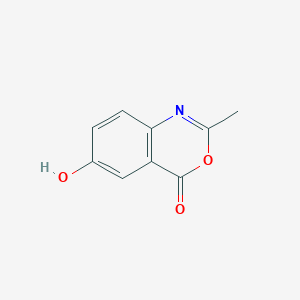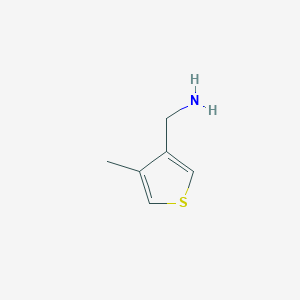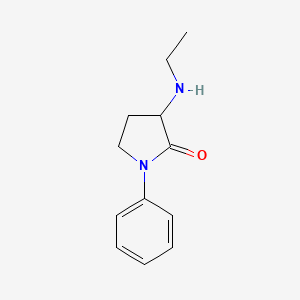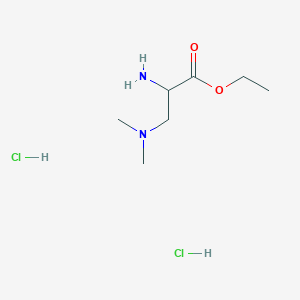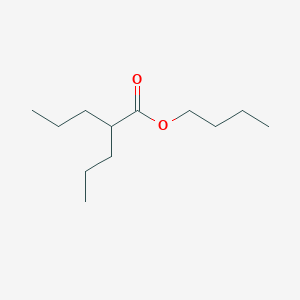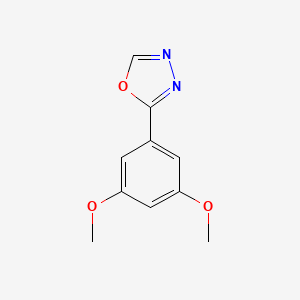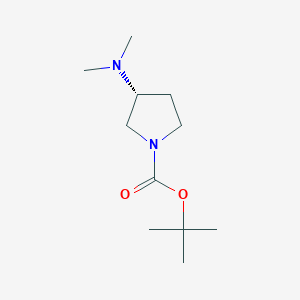
(R)-1-Boc-3-(dimethylamino)pyrrolidine
Descripción general
Descripción
“®-1-Boc-3-(dimethylamino)pyrrolidine” is a chemical compound with the IUPAC name N,N-dimethylpyrrolidin-3-amine . It is a clear colorless to yellow liquid and is used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular formula of “®-1-Boc-3-(dimethylamino)pyrrolidine” is C6H14N2 . The molecular weight is 114.19 . The SMILES string is CN©C1CCNC1 .
Physical And Chemical Properties Analysis
“®-1-Boc-3-(dimethylamino)pyrrolidine” is a clear colorless to yellow liquid . It has a specific optical rotation of +12° to +16° (20°C, 589 nm) (c=1, ethanol) . The boiling point is 166 °C/760 mmHg and the density is 0.899 g/mL at 25 °C .
Aplicaciones Científicas De Investigación
-
Organic Chemistry : This compound can be used as a building block in the synthesis of more complex organic molecules. Its structure suggests that it could be used in reactions involving amine functional groups .
-
Medicinal Chemistry : In the field of drug discovery and development, this compound could be used in the synthesis of new pharmaceuticals. Its pyrrolidine ring structure is a common feature in many biologically active compounds .
-
Materials Science : This compound could potentially be used in the development of new materials. For example, it might be used in the synthesis of polymers with specific properties .
-
Analytical Chemistry : This compound could be used as a standard or reagent in analytical techniques such as chromatography or mass spectrometry .
-
Biochemistry : This compound could be used in biochemical research, for example, in studies of enzyme-catalyzed reactions .
-
Chemical Education : This compound could be used in teaching laboratories to demonstrate certain types of chemical reactions .
In general, chemical reagents like this one are used in a variety of scientific fields, including organic chemistry, medicinal chemistry, and materials science. They can be used in the synthesis of pharmaceuticals, the development of new materials, and in research to understand fundamental chemical reactions .
If you have access to a specific research paper or experiment involving “®-1-Boc-3-(dimethylamino)pyrrolidine”, I would be happy to help analyze and summarize the findings. Alternatively, if you’re looking for information on a specific type of application (e.g., its use in pharmaceutical synthesis), providing those details may help me provide a more targeted response .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl (3R)-3-(dimethylamino)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-6-9(8-13)12(4)5/h9H,6-8H2,1-5H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOFNSBHMEVBTNR-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40679411 | |
| Record name | tert-Butyl (3R)-3-(dimethylamino)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40679411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-Boc-3-(dimethylamino)pyrrolidine | |
CAS RN |
1004538-33-3 | |
| Record name | tert-Butyl (3R)-3-(dimethylamino)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40679411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



